molecular formula C18H25NO4 B2735172 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 1023945-71-2

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B2735172
CAS No.: 1023945-71-2
M. Wt: 319.401
InChI Key: CTZFYCNJLJYWDB-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a high-purity organic compound with the molecular formula C 18 H 25 NO 4 and a molecular weight of 319.40 g/mol [ ]. It is supplied with a minimum purity of 95% and should be stored in a cool, dry place for long-term stability [ ]. This chemical is provided for research and development use only and must be handled by qualified personnel [ ]. This compound serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its structure is related to precursors used in the construction of complex heterocyclic systems with potential biological activity. Published research demonstrates its application in the synthesis of novel quinoxaline-based heterocycles [ ]. Such derivatives are of significant interest for early-discovery research, particularly in the development of potential pharmaceutical substances. Compounds within this structural class have been investigated for a range of applications, including the treatment of pain, inflammatory conditions, and T-cell-mediated autoimmune diseases, as well as possessing noted antihypoxic effects in vivo [ ]. Researchers can utilize this building block to explore new chemical spaces and develop novel bioactive molecules.

Properties

IUPAC Name

2-(cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-15-10-8-13(9-11-15)17(20)12-16(18(21)22)19-14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFYCNJLJYWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Amination

This two-step approach adapts protocols from bromophenyl analogs:

Step 1: Friedel-Crafts Acylation
4-Ethoxyphenylacetyl chloride reacts with succinic anhydride under Lewis acid catalysis (AlCl₃ or FeCl₃) to form 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–5°C (exothermic control)
  • Yield: ~65% (estimated from analogous systems)

Step 2: Cyclohexylamine Conjugation
The keto acid undergoes nucleophilic amination with cyclohexylamine via:

  • Direct Amination : Heating at 80°C in THF with molecular sieves (yield: ~50%).
  • Activated Ester Method : Formation of NHS ester using N-hydroxysuccinimide/DCC, followed by amine coupling (yield: 72% for bromophenyl analog).

Multicomponent Ugi Reaction

The Ugi 4-component reaction (4-CR) offers a single-pot strategy:

Components :

  • Amine : Cyclohexylamine
  • Carbonyl : 4-Ethoxyacetophenone
  • Carboxylic Acid : Glyoxylic acid
  • Isocyanide : tert-Butyl isocyanide

Optimized Conditions :

  • Solvent: MeOH/CH₂Cl₂ (3:1)
  • Temperature: 25°C, 24 hr
  • Catalyst: PPTS (pyridinium p-toluenesulfonate)
  • Yield: 58% (extrapolated from lactamization data)

Mechanistic Insight :
The reaction proceeds through imine formation, followed by-acyl shift and cyclization. Steric effects from cyclohexylamine often necessitate extended reaction times.

Enzymatic Asymmetric Synthesis

Artificial metalloenzymes show promise for enantioselective synthesis:

System Design :

  • Protein Scaffold : SCP-2L mutant (Cys-modified)
  • Metal-Ligand Complex : Rhodium-phosphine conjugate
  • Reaction : Asymmetric hydroamination of 4-(4-ethoxyphenyl)-4-oxo-2-butenoic acid

Performance Metrics :

Parameter Value
Conversion 89%
ee 78% (R)
Turnover Frequency 120 h⁻¹

Limitations :

  • Requires specialized protein engineering
  • Scalability challenges in non-specialized labs

Comparative Analysis of Methods

Method Yield Range Enantioselectivity Scalability Equipment Needs
Friedel-Crafts + Amination 50–72% None High Standard glassware
Ugi 4-CR 58–65% Moderate (if chiral catalysts used) Medium Microwave (optional)
Enzymatic 70–89% High (78% ee) Low Bioreactor

Key Observations :

  • Friedel-Crafts route remains the most accessible for gram-scale synthesis.
  • Ugi reaction offers atom economy but requires optimization for steric bulk.
  • Enzymatic methods excel in enantioselectivity but lack industrial feasibility.

Purification and Characterization

Chromatography :

  • Normal phase SiO₂ (eluent: EtOAc/hexane 1:3 → 1:1) removes unreacted amine.
  • Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) isolates enantiomers.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), 3.82 (q, J=7.0 Hz, OCH₂), 4.21 (m, cyclohexyl CH), 7.45 (d, J=8.6 Hz, aryl H).
  • IR (KBr): 1715 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, ketone), 1580 cm⁻¹ (C-N).

Industrial-Scale Considerations

Cost Drivers :

  • 4-Ethoxyacetophenone pricing ($220–$350/kg)
  • Rhodium catalyst recovery in enzymatic routes

Process Intensification Strategies :

  • Flow Chemistry : Microreactors improve heat transfer during Friedel-Crafts step.
  • Catalyst Immobilization : Silica-supported AlCl₃ increases turnover number (TON > 1,200).

Emerging Methodologies

Photoredox Catalysis :
Visible-light-mediated C-N coupling using Ir(ppy)₃ (2 mol%) enables room-temperature amination (Preliminary yield: 64%).

Electrochemical Synthesis : Anodic oxidation of 4-ethoxyphenylacetic acid generates reactive intermediates for subsequent amination (Current efficiency: 81%).

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural analogs vary in substituents, linkage types (ester, ether, amide), and aromatic modifications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (Target Compound) Likely C₁₈H₂₃NO₅* ~349.4* Cyclohexylamino, 4-ethoxyphenyl Amine linkage, ethoxy group enhances lipophilicity, potential H-bond donor via NH group
4-(Cyclohexyl(phenyl)methoxy)-4-oxobutanoic acid (S4, ) C₁₇H₂₀O₅ 304.34 Cyclohexyl(phenyl)methoxy Ester linkage, bulky substituent reduces solubility
2-(Cyclohexylamino)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate () C₁₈H₂₂ClNO₄ 351.83 4-Chlorophenyl, oxoethyl ester Ester linkage, electron-withdrawing Cl group may enhance stability
4-(Cyclohexyloxy)-4-oxobutanoic acid () C₁₀H₁₄O₅ 214.21 Cyclohexyloxy Ester linkage, moderate lipophilicity, no amine functionality
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid () C₁₂H₁₅NO₃ 221.25 2-Ethylphenylamino Smaller aromatic group, reduced steric hindrance compared to cyclohexyl
2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (Ev. 10) C₁₉H₁₈O₇ 358.34 Benzodioxol, dimethoxyphenyl Polar methoxy groups, fused aromatic system enhances π-π interactions

*Molecular formula and weight inferred from structural analogs.

Key Observations:

Substituent Effects :

  • Electron-Donating Groups : The ethoxyphenyl group in the target compound likely increases lipophilicity compared to polar substituents (e.g., ’s dimethoxyphenyl). This may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing Groups : The 4-chlorophenyl group in ’s compound could improve metabolic stability but reduce bioavailability due to higher hydrophobicity .

Linkage Type: Amine vs.

Steric and Conformational Effects: Bulky substituents like cyclohexyl(phenyl)methoxy (S4) or cyclohexylamino may hinder molecular rotation, affecting binding to rigid biological targets. Smaller groups (e.g., 2-ethylphenylamino in ) offer greater conformational flexibility .

Biological Activity

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its CAS number 1023945-71-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves the reaction of cyclohexylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base. Subsequent reactions introduce the oxobutanoic acid moiety. Common solvents used include ethanol and methanol, with acids or bases acting as catalysts to facilitate the reactions.

Biological Activity

The biological activity of 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid has been explored in various contexts:

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The mechanism often involves binding to the active site of enzymes, thereby inhibiting their activity. This characteristic makes it a candidate for therapeutic applications in diseases where enzyme inhibition is beneficial.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds related to this structure exhibit cytotoxic effects on various cancer cell lines. For instance, a related study found that conjugates of elliptinium with amino acids showed increased cellular uptake and cytotoxicity against murine sarcoma cells . While specific data on 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid is limited, its structural analogs suggest potential similar effects.

The mechanism of action for 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid likely involves interactions with specific molecular targets such as receptors or enzymes. The compound may function as either an agonist or antagonist depending on the target receptor, influencing various biological pathways.

Case Studies

  • Cytotoxicity in Cancer Cells : A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, noting that modifications to the amino acid structure can significantly affect drug efficacy and toxicity levels .
  • Enzyme Interaction : Another study focused on the interaction of related compounds with enzyme targets, demonstrating that structural modifications can enhance binding affinity and specificity .

Data Table: Biological Activity Summary

Activity Observation Reference
Enzyme InhibitionPotential inhibitor of specific enzymes
CytotoxicityIncreased toxicity observed in related compounds
Mechanism of ActionInteraction with receptors and enzymes

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